

The Advent of mRNA-3705: A Novel Therapeutic Strategy for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CB 3705

Cat. No.: B1668667

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzymatic defect disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid. The current standard of care for MMA is limited to dietary management and palliative treatments, with liver and/or kidney transplantation being the only effective long-term solution. mRNA-3705, an investigational therapeutic developed by Moderna, represents a promising new approach by directly addressing the underlying genetic cause of the disease. This document provides a comprehensive overview of the mechanism of action of mRNA-3705, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action

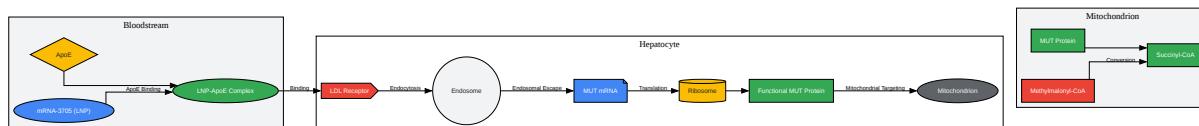
mRNA-3705 is a gene therapy that utilizes a modified messenger RNA (mRNA) sequence encoding the human MUT enzyme. This mRNA is encapsulated within a proprietary lipid nanoparticle (LNP) that serves as a delivery vehicle to target cells, primarily hepatocytes^{[1][2]}. The fundamental principle of mRNA-3705's action is to provide the genetic instructions for the patient's own cellular machinery to synthesize a functional MUT enzyme, thereby restoring the deficient metabolic pathway^{[1][2][3]}.

The LNP delivery system is crucial for the efficacy of mRNA-3705. These nanoparticles are designed to protect the mRNA from degradation by ribonucleases in the bloodstream and facilitate its uptake into target cells[4]. Upon intravenous administration, the LNPs circulate and are engineered to be recognized by hepatocytes. This targeting is primarily achieved through the interaction of apolipoprotein E (ApoE), which adsorbs to the surface of the LNPs in the bloodstream, with the low-density lipoprotein receptor (LDLR) that is highly expressed on the surface of hepatocytes[5][6].

Once the LNP binds to the LDLR, it is internalized by the hepatocyte via endocytosis. Inside the endosome, the ionizable lipids within the LNP become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. In the cytoplasm, the cell's ribosomes translate the mRNA sequence into a functional human MUT protein. This newly synthesized enzyme is then trafficked to the mitochondria, where it can catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. By restoring this enzymatic function, mRNA-3705 aims to reduce the levels of toxic metabolites, such as methylmalonic acid, and alleviate the clinical manifestations of MMA.

Signaling and Cellular Pathway

The following diagram illustrates the cellular mechanism of action of mRNA-3705.



[Click to download full resolution via product page](#)

Cellular Mechanism of mRNA-3705 Action

Preclinical Data

Preclinical studies in animal models of MMA have demonstrated the potential efficacy of mRNA-3705. These studies have shown that intravenous administration of a codon-optimized mRNA encoding human MUT, formulated in an LNP, can lead to the production of functional MUT enzyme in the liver, resulting in a reduction of disease-related biomarkers.

A second-generation drug product, mRNA-3705, was developed with enhancements over the initial candidate, mRNA-3704[1]. In preclinical studies, mRNA-3705 demonstrated superior efficacy.

Parameter	mRNA-3705 vs. mRNA-3704 (at identical dose)	Reference
Hepatic MMUT Protein Expression	2.1 to 3.4-fold higher	[1][7][8]
Reduction in Plasma Methylmalonic Acid	Greater and more sustained	[1][7]

These preclinical data provided a strong rationale for the clinical development of mRNA-3705[1].

Clinical Development

mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310)[3][9][10]. This is a global, open-label, dose-optimization and expansion study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency[3][10][11][12].

Landmark Study (NCT04899310) Overview

Parameter	Description
Official Title	A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency
Phase	1/2
Study Design	Part 1: Dose Optimization; Part 2: Dose Expansion
Participants	Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency
Intervention	mRNA-3705 administered via intravenous (IV) infusion
Dosing Frequency	Every 2 or 3 weeks in Part 1
Primary Objectives	To assess the safety and tolerability of mRNA-3705
Secondary Objectives	To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705

As of August 2023, interim safety data from the Landmark study have been encouraging, with no deaths or discontinuations due to safety-related reasons reported[8].

Experimental Protocols

Preclinical Mouse Model Studies

Animal Models: Preclinical efficacy of mRNA-3705 was evaluated in two mouse models of MMA:

- Mut-/-;TgINS-CBA-G715V mice, which represent a severe, neonatal-lethal model of MMA.

- CD-1 mice were also used in pharmacokinetic studies to assess the distribution and clearance of the hMUT mRNA[13].

Drug Administration: mRNA-3705 was administered as a single intravenous (IV) bolus dose to the mice[13].

Measurement of MUT Protein Expression:

- Method: Western Blotting.
- Procedure: Liver tissue was collected from the mice at specified time points post-administration. Total protein was extracted, and the lysates were separated by SDS-PAGE. The proteins were then transferred to a membrane and probed with a primary antibody specific for human methylmalonyl-CoA mutase. A secondary antibody conjugated to a detectable marker was used for visualization and quantification[14]. Densitometry was used to quantify the relative abundance of the MUT protein[15].

Measurement of Plasma Methylmalonic Acid:

- Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Procedure: Blood samples were collected from the mice, and plasma was separated. An internal standard (e.g., deuterated MMA) was added to the plasma samples. Proteins were precipitated, and the supernatant was analyzed by LC-MS/MS. The concentration of MMA was determined by comparing the peak area ratio of MMA to the internal standard against a standard curve[4][16][17][18].

Clinical Trial Protocol: Landmark Study (NCT04899310)

Study Population:

- Inclusion Criteria:
 - Age 1 year or older.
 - Confirmed diagnosis of isolated MMA due to MUT deficiency by molecular genetic testing.
 - Body weight of at least 11.0 kg.

- Blood vitamin B12 level within the normal range (or elevated due to supplementation).
- Willingness to use effective contraception for sexually active participants.
- Exclusion Criteria:
 - Diagnosis of other subtypes of MMA (e.g., cbIA, cbIB) or combined MMA with homocystinuria.
 - Previous gene therapy for MMA.
 - History of or planned organ transplantation.
 - Clinically significant medical conditions not related to MMA.

Study Design and Procedures: The study consists of two main parts: a dose-optimization phase (Part 1) and a dose-expansion phase (Part 2)[9][12].

- Screening Period: Up to 30 days to confirm eligibility.
- Observation Period: 48-72 hours before the first dose to collect baseline data.
- Treatment Period:
 - Part 1 (Dose Optimization): Participants receive a weight-based dose of mRNA-3705 via IV infusion every 2 or 3 weeks for up to 10 doses[8][9].
 - Part 2 (Dose Expansion): Participants receive the selected dose and frequency of mRNA-3705 for up to 12 months[8][9].
- Follow-up Period: Participants are followed for up to 2 years after the last dose, or they may enroll in an extension study.

Pharmacokinetic (PK) Assessments:

- Blood samples are collected at various time points before and after mRNA-3705 administration to measure the concentration of the hMUT mRNA.

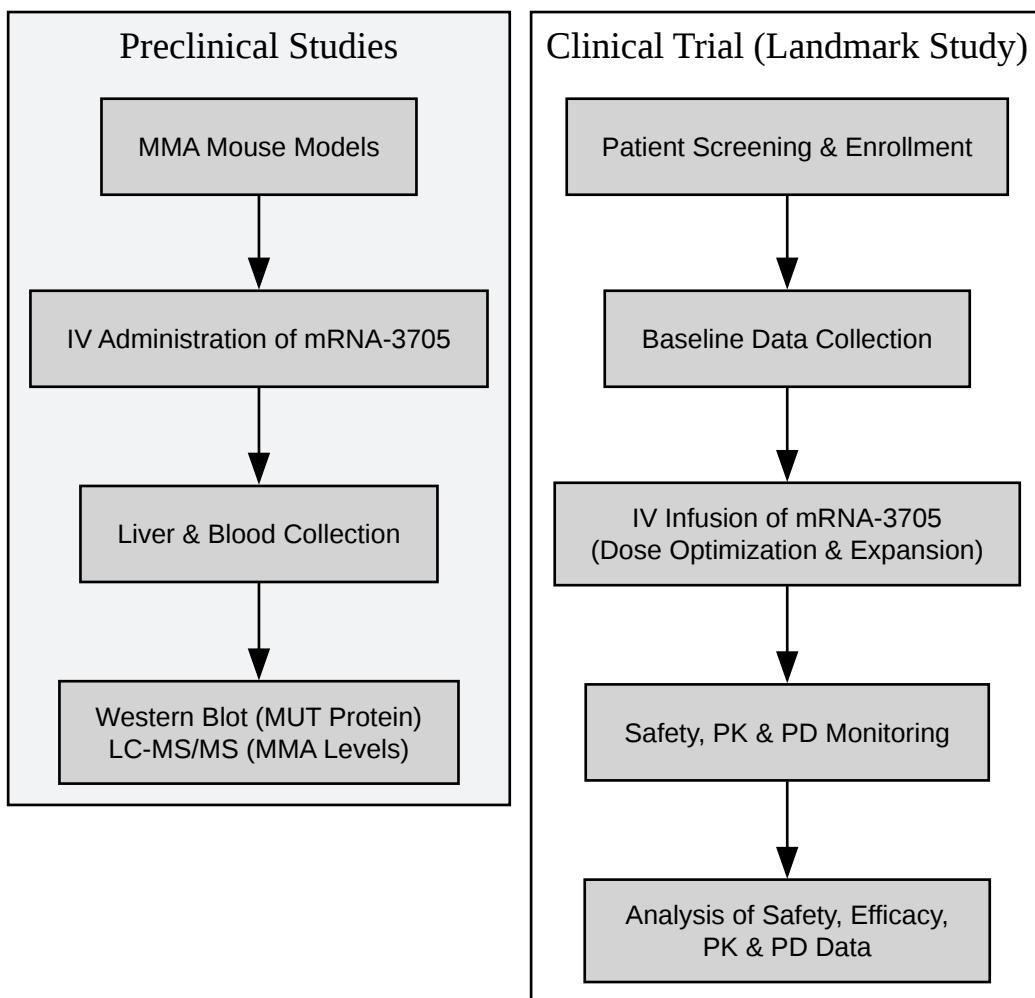
- Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life will be determined.

Pharmacodynamic (PD) Assessments:

- Biomarkers:
 - Plasma methylmalonic acid levels are measured at regular intervals to assess the biological activity of the newly synthesized MUT enzyme.
 - Other relevant biomarkers may also be assessed.
- Clinical Endpoints:
 - Frequency and severity of metabolic decompensation events.
 - Growth and development parameters.
 - Quality of life assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow of the preclinical and clinical evaluation of mRNA-3705.

[Click to download full resolution via product page](#)

Preclinical and Clinical Workflow for mRNA-3705

Conclusion

mRNA-3705 represents a pioneering therapeutic approach for methylmalonic acidemia, with a mechanism of action that targets the fundamental cause of the disease. By delivering mRNA encoding for the MUT enzyme via a targeted LNP system, it enables the patient's own cells to produce the missing functional protein. Preclinical data have demonstrated the potential of this approach, and the ongoing Phase 1/2 Landmark study will provide crucial insights into its safety and efficacy in individuals with MMA. The successful development of mRNA-3705 could offer a transformative treatment option for patients with this debilitating and life-threatening genetic disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 3. research.chop.edu [research.chop.edu]
- 4. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. mRNA-3705 / Moderna [delta.larvol.com]
- 8. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. allclinicaltrials.com [allclinicaltrials.com]
- 12. A Study to Assess Safety, Pharmacokinetics, and Pharmacodynamics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia | Clinical Research Trial Listing [centerwatch.com]
- 13. Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteomics Reveals that Methylmalonyl-CoA Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Advent of mRNA-3705: A Novel Therapeutic Strategy for Methylmalonic Acidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668667#what-is-the-mechanism-of-action-of-mrna-3705]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com